molecular formula C22H22FN3O B12047376 4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one CAS No. 476483-02-0

4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B12047376
CAS No.: 476483-02-0
M. Wt: 363.4 g/mol
InChI Key: AXYKPNRZBIGKQG-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a pyridinylamino group attached to a tetrahydroquinolinone core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a ketone, followed by reduction and functional group modifications to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted quinolinone derivatives, alcohols, and functionalized fluorophenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications are being explored in the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor and receptor modulator.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
  • 4-(2-Bromophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
  • 4-(2-Methylphenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Uniqueness

The presence of the fluorophenyl group in 4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics differentiate it from similar compounds and enhance its potential in various applications.

Properties

CAS No.

476483-02-0

Molecular Formula

C22H22FN3O

Molecular Weight

363.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-2-methyl-3-[(pyridin-3-ylamino)methyl]-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C22H22FN3O/c1-14-17(13-25-15-6-5-11-24-12-15)21(16-7-2-3-8-18(16)23)22-19(26-14)9-4-10-20(22)27/h2-3,5-8,11-12,21,25-26H,4,9-10,13H2,1H3

InChI Key

AXYKPNRZBIGKQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3F)CNC4=CN=CC=C4

Origin of Product

United States

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